(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phosphanyl group and the introduction of the sulfinamide moiety. Common reagents used in these reactions include dicyclohexylphosphine, phenyl derivatives, and sulfinyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives. These products have diverse applications in organic synthesis and catalysis .
Scientific Research Applications
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, enhancing the reactivity of the metal complex. The sulfinamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(2-(Diisopropylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide exhibits unique steric and electronic properties due to the presence of the dicyclohexylphosphanyl group. This results in distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications .
Properties
Molecular Formula |
C27H46NOPS |
---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3/t25-,31?/m1/s1 |
InChI Key |
DLEBILSCHWXPBN-KZQYXEPFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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